molecular formula C12H15NO3 B2503688 4-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 925068-68-4

4-[(2-Methylbutanoyl)amino]benzoic acid

Cat. No.: B2503688
CAS No.: 925068-68-4
M. Wt: 221.256
InChI Key: FVZDXTRSJQNAHV-UHFFFAOYSA-N
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Description

4-[(2-Methylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a para-substituted acylamino group. The compound consists of a benzoic acid backbone with an amide linkage to a 2-methylbutanoyl moiety, a branched-chain acyl group. This structural configuration confers unique physicochemical properties, such as increased lipophilicity compared to linear-chain analogs, which may enhance membrane permeability and bioavailability . Benzoic acid derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name

4-(2-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZDXTRSJQNAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbutanoyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the acylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of para-aminobenzoic acid exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus3.12
Escherichia coli12.5

These findings suggest that 4-[(2-Methylbutanoyl)amino]benzoic acid may also possess similar antibacterial effects, potentially serving as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against several cancer cell lines. It has demonstrated the ability to inhibit cell growth effectively.

Cancer Cell LineIC50 (μM)
HepG-2 (liver cancer)15
HCT-116 (colon cancer)12
MCF-7 (breast cancer)20

These results indicate that the compound's cytotoxic effects are competitive with standard chemotherapeutic agents, highlighting its potential in cancer treatment.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

  • Cytokine Reduction : Approximately 50% reduction at a concentration of 25 μM.

This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Bacterial Infections : A study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues.
  • Cancer Models : Administration led to tumor shrinkage and improved survival rates compared to untreated controls, showcasing its efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(2-Methylbutanoyl)amino]benzoic acid with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Substituent Type Molecular Formula Key Properties/Biological Activities References
This compound Branched acyl (2-methylbutanoyl) C₁₂H₁₅NO₃ High lipophilicity (predicted) Inferred
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid Benzylidene amino with dimethylamino C₁₆H₁₆N₂O₂ UV λmax: 341.0 nm (ε=0.3896), 267.0 nm (ε=0.9121); potential antimicrobial activity
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring with chloro and hydroxyphenyl C₁₆H₁₂ClNO₄ Beta-lactam structure; synthesized via Schiff base intermediates; possible antibacterial use
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives Sulfonyl with chlorophenyl C₁₃H₁₀ClNO₄S Strong electron-withdrawing sulfonyl group; antimicrobial activity
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide Sulfonyl + hydrazide C₁₆H₁₆N₄O₅S IR νmax: 1682 cm⁻¹ (CONH); antitubercular potential
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid Naphthalene-based acyl C₁₈H₁₃NO₄ Extended aromatic system; potential anticancer/antioxidant activity

Key Comparisons:

Substituent Effects on Lipophilicity: The 2-methylbutanoyl group in the target compound introduces greater lipophilicity than linear acyl chains (e.g., acetyl) or polar sulfonyl groups . This may improve passive diffusion across biological membranes compared to hydrophilic derivatives like sulfonamides .

Spectral Properties :

  • Acylated derivatives exhibit characteristic IR stretches for amide C=O (~1650–1680 cm⁻¹) and benzoic acid O-H (~2500–3300 cm⁻¹) . UV absorption maxima vary with conjugation; for example, benzylidene-substituted analogs show λmax >300 nm due to extended π-systems .

Biological Activity Trends: Sulfonamide derivatives (e.g., ) demonstrate pronounced antimicrobial effects, attributed to sulfonyl groups mimicking enzyme substrates . In contrast, acylated amino derivatives (e.g., 2-methylbutanoyl) may target different pathways, such as enzyme inhibition or receptor modulation, as seen in related anthranilic acid hybrids .

Synthesis Complexity: The target compound likely requires acylation of 4-aminobenzoic acid with 2-methylbutanoyl chloride, a straightforward reaction under basic conditions. Comparatively, sulfonamide and azetidinone derivatives involve multi-step syntheses, such as sulfonation or cyclocondensation .

Biological Activity

4-[(2-Methylbutanoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound features a structural modification that may enhance its pharmacological properties compared to its parent compound, PABA. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO3, indicating the presence of an amino group and a carboxylic acid functional group typical of benzoic acid derivatives. The 2-methylbutanoyl substitution is significant as it may influence the compound's interaction with biological targets.

Target Interactions

This compound is structurally similar to benzoic acid, which is known to conjugate with glycine in the liver, leading to the formation of hippuric acid. This mechanism suggests that the compound may also engage in similar metabolic pathways, potentially affecting ammonia levels in the body.

Biochemical Pathways

The compound's biochemical activity can be inferred from studies on PABA and its derivatives. These compounds are known to participate in various metabolic reactions and have shown effects on cellular functions, including:

  • Antimicrobial Activity : Derivatives of PABA have demonstrated antibacterial and antifungal properties. For instance, modifications of PABA have led to compounds with minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and E. coli ranging from 7.81 µM to 62.5 µM .
  • Cytotoxic Effects : Some PABA derivatives exhibit cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : The compound has been studied for its ability to inhibit bacterial growth, particularly against resistant strains.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory conditions.
  • Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) has been noted in related compounds, suggesting potential protective effects against oxidative stress .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of PABA derivatives:

  • A study published in Pharmaceutical Research indicated that certain PABA analogs exhibited significant antibacterial activity against methicillin-resistant strains .
  • Research investigating the cytotoxicity of PABA derivatives showed that modifications could enhance their effectiveness against cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Another study noted that specific structural modifications resulted in improved binding affinities for enzymes involved in metabolic pathways relevant to cancer treatment .

Data Table: Biological Activities of PABA Derivatives

Compound NameActivity TypeMIC/IC50 ValueReference
4-Aminobenzoic Acid (PABA)AntibacterialMIC = 15.62 µM
This compoundAntimicrobialTBD
4-Acetaminobenzoic AcidCytotoxicityIC50 = 15.0 µM
Schiff Bases Derived from PABAAntifungalMIC = 7.81 µM

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